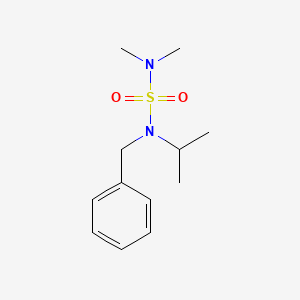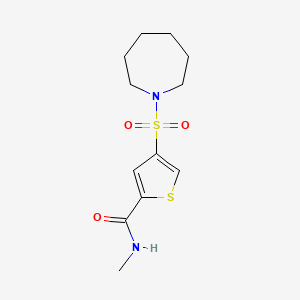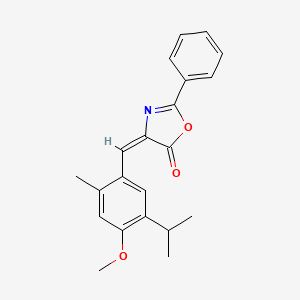![molecular formula C12H9N3S2 B5570512 N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)
N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridines involves reactions starting from sulfanylpyridine derivatives, leading to the formation of novel pyrido[4',5':4,5]thieno[3,2-d]pyrimidines and other derivatives. These syntheses are characterized by their reactions with chloroacetones, ethyl chloroacetate, and other halogenated compounds, providing a variety of thieno[2,3-b]pyridine structures (Abdelhamid et al., 2008).
Molecular Structure Analysis
The molecular structures of these compounds are elucidated through elemental analysis and spectral data studies, including IR, NMR, and mass spectrometry. Such analyses confirm the presence of the thienyl and pyridinamine moieties in the core structure, indicating the successful synthesis of the desired compounds (Abdelhamid et al., 2008).
Chemical Reactions and Properties
Thieno[2,3-b]pyridines undergo various chemical reactions, including cyclizations and condensations with different reagents, leading to the formation of novel heterocyclic compounds. These reactions are often facilitated by the presence of catalytic agents and specific reaction conditions that promote the desired transformations (Abdelriheem et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structures, are determined through various analytical techniques. X-ray crystallography, for example, provides detailed insights into the crystalline structures of these compounds, elucidating their molecular conformations and intermolecular interactions (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties of thieno[2,3-b]pyridines, such as reactivity, stability, and electron distribution, are extensively studied through experimental and computational methods. These studies reveal the compounds' potential as intermediates in organic synthesis and their interactions with various reagents, highlighting their versatility in chemical reactions (Bhatia et al., 2013).
Scientific Research Applications
Dynamic Tautomerism and Divalent N(I) Character
N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine and its analogs exhibit dynamic tautomerism and divalent N(I) character, as revealed by quantum chemical analysis. These compounds demonstrate a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen, highlighting their electron-donating properties. This characteristic underpins their utility in various applications, including as intermediates in the synthesis of therapeutically significant molecules (Bhatia, Malkhede, & Bharatam, 2013).
Synthesis of Thia-analogs and Antimicrobial Activities
The synthesis of thia-analogs, such as the thia-analog of angustidine and naucléfine, involves the condensation of related thienyl compounds, demonstrating the versatility of N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine derivatives in producing biologically active compounds. These synthesized compounds are explored for their potential antimicrobial activities, indicating their significance in the development of new antimicrobial agents (Shafiee & Rashidbaigi, 1977).
Polynuclear Heterocycles Synthesis
The chemical framework of N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine is instrumental in synthesizing polynuclear heterocycles, such as azolothienopyrimidines and thienothiazolopyrimidines. These compounds exhibit a wide range of biological activities, making them valuable in pharmaceutical research and development. The synthesis involves key intermediate steps that enable the formation of structurally diverse and biologically significant molecules (El-Gazzar, Hussein, & Aly, 2006).
Novel Anticancer Agents
Research into novel pyridine-thiazole hybrid molecules, incorporating N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine structures, has revealed significant anticancer potential. These compounds exhibit high antiproliferative activity against various tumor cell lines, including carcinomas of the colon, breast, lung, glioblastoma, and leukemia. The selective cytotoxic action towards cancer cells, as opposed to normal human cells, underscores the promise of these derivatives as prospective anticancer agents (Ivasechko et al., 2022).
Electrochromic Polymers Development
The thiadiazolo[3,4-c]pyridine derivative, a close analog to N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine, has been used to develop donor-acceptor-type electrochromic polymers with promising optical and electronic properties. These polymers exhibit fast-switching capabilities and high coloration efficiency, making them suitable for applications in smart windows, displays, and other electrochromic devices (Ming et al., 2015).
properties
IUPAC Name |
N-pyridin-3-yl-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S2/c1-3-9(7-13-5-1)14-12-15-10(8-17-12)11-4-2-6-16-11/h1-8H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYQAXDKOUKTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)
![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)

![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)
![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)
![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)



![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)